(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR and MS analysis . The presence of various functional groups would result in a complex spectrum with multiple peaks .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the triazole ring is known to participate in a variety of reactions, including cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, density, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Novel Syntheses and Derivatives
Synthesis and Biological Applications : Research has focused on synthesizing various heterocyclic compounds, including pyridazinones, triazolotriazines, and pyrimidotriazines, due to their potential biological activities. For instance, derivatives of pyridazinone have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds are generated through complex synthetic pathways involving the condensation of specific core structures with various reagents to yield novel derivatives with potential biological applications (El-Gaby et al., 2003; Patel et al., 2011).
Anticancer and Antituberculosis Studies : Some derivatives, specifically those related to piperazinyl methanone structures, have been synthesized and evaluated for their anticancer and antituberculosis properties. This research indicates that certain synthesized compounds exhibit significant activity against cancer cell lines and tuberculosis bacteria, highlighting their potential therapeutic applications (Mallikarjuna et al., 2014).
Molecular Interaction and Structural Analysis
Molecular Docking Studies : Investigations into the structural and electronic properties of certain derivatives have provided insights into their potential modes of action and interactions with biological targets. Molecular docking studies, for instance, have helped in understanding how these compounds might interact with specific receptors, offering a foundation for the development of new drugs with improved efficacy and selectivity (Shim et al., 2002).
Crystal Structure Analysis : The crystal structures of anticonvulsant compounds derived from pyridazinone and triazine frameworks have been determined, shedding light on the conformational preferences and structural characteristics essential for their biological activity. Such studies are crucial for guiding the synthesis of more effective therapeutic agents (Georges et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O/c18-14-3-1-2-13(10-14)17(26)24-8-6-23(7-9-24)15-4-5-16(22-21-15)25-12-19-11-20-25/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFTZFOZMKBRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.